N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-12(18,8-3-2-6-20-8)7-13-10(16)11(17)14-9-4-5-19-15-9/h2-6,18H,7H2,1H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWRJXXBZHSGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Hydroxy, thiophene, and isoxazole moieties.
- Molecular Formula : C12H14N4O3S.
- Molecular Weight : 278.33 g/mol.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and inflammation.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, compounds with similar isoxazole structures have shown promise in inhibiting tumor growth and metastasis in various cancer models, including breast cancer and glioblastoma.
Table 1: Summary of Anticancer Activity
| Study Reference | Cancer Type | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| Triple-Negative Breast Cancer | Inhibition of MMP-9 and S1P signaling | 0.65 | |
| Glioblastoma | Induction of apoptosis | 1.5 |
Case Studies
-
Triple-Negative Breast Cancer (TNBC) :
A study demonstrated that a related isoxazole compound significantly inhibited the invasive phenotype of MDA-MB-231 TNBC cells. The compound reduced the expression of matrix metalloproteinase (MMP)-9, which is crucial for cancer cell invasion and metastasis . -
Glioblastoma Multiforme :
Research indicated that compounds similar to this compound could induce apoptosis in glioblastoma cells, suggesting a potential therapeutic role in treating this aggressive cancer type .
Pharmacological Studies
Pharmacological evaluations have revealed that the compound exhibits selective inhibition against certain bromodomains, which are implicated in transcriptional regulation associated with cancer . The dual inhibition of CBP/p300 and BRD4 bromodomains has been noted, which could contribute to its anticancer efficacy.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the anticancer potential of derivatives similar to N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide:
- Mechanisms of Action : Compounds with similar structures have shown mechanisms such as inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis. This suggests that this compound may exert similar effects against cancer cells .
- In Vitro Studies : In vitro evaluations have indicated that derivatives of oxalamides exhibit cytotoxicity against various cancer cell lines, including lung and liver cancers. The IC50 values for these compounds suggest a promising therapeutic index for further development .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding affinity of this compound with biological targets:
- Binding Interactions : Computational studies have shown that this compound can effectively bind to key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis .
Pharmacological Applications
Besides its anticancer properties, the compound may also exhibit other pharmacological activities:
- Antioxidant Activity : Preliminary studies suggest that related compounds possess antioxidant properties, which could contribute to their overall therapeutic effects by mitigating oxidative stress in cells .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups essential for its bioactivity:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Heterocyclization | Thiophene derivatives | Formation of thiophene ring |
| 2 | Oxidation | Oxalamide precursors | Introduction of oxalamide structure |
| 3 | Coupling | Isoxazole derivatives | Final compound formation |
Case Studies and Research Findings
Numerous studies have focused on the biological evaluation of compounds related to this compound:
- Anticancer Activity : A study reported significant growth inhibition in various cancer cell lines, indicating that modifications to the oxalamide structure can enhance anticancer efficacy .
- Molecular Docking Insights : Another research highlighted how structural modifications influenced binding affinities to target proteins, providing insights into optimizing drug design for better therapeutic outcomes .
Comparison with Similar Compounds
Key Comparison :
The hydroxyl and thiophene groups in the target compound may improve solubility compared to the dichlorophenyl-piperazine moiety in Compound 10, which is more lipophilic and likely optimized for membrane penetration .
Thiazolidinone-Based Analogues ()
Compounds 9–13 in feature a 2-thioxoacetamide backbone with thiazolidinone rings and diverse substituents. While structurally distinct from the target oxalamide, these compounds highlight the role of heterocycles in modulating physicochemical and biological properties:
Compound 9 :
- Substituents: 4-chlorobenzylidene (aromatic, electron-withdrawing) + 4-methoxyphenyl.
- Melting point: 186–187°C, indicating high crystallinity.
Compound 10 :
- Substituents: Indole (electron-rich, planar) + phenyl.
- Melting point: 206–207°C, suggesting strong intermolecular interactions.
Comparison with Target Compound :
- Backbone: Thiazolidinone () vs. oxalamide (target).
- Heterocycles : Thiophene (target) vs. indole/chlorobenzylidene (). Thiophene’s smaller size and sulfur atom may reduce steric hindrance compared to bulkier substituents in Compounds 9–13.
- Synthetic Yield : Target compound’s yield is unspecified, but Compounds 9–13 show yields from 53% to 90%, reflecting variability in substituent-dependent reaction efficiency .
Computational and Thermodynamic Considerations
The target compound’s properties (e.g., stability, electronic structure) can be modeled using density functional theory (DFT). and highlight the importance of exact exchange in DFT (Becke’s functional) and correlation-energy functionals (Lee-Yang-Parr method) for predicting thermochemical data . For example:
- Exact-exchange contributions : Critical for accurately modeling the thiophene and isoxazole rings’ electron distribution.
- Melting point correlation : Compounds with higher aromaticity (e.g., Compound 10 in , –207°C) may require advanced DFT methods to predict solid-state behavior.
Tables
Table 1. Comparison of Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
